4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Overview
Description
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine, also known as 4-Chloro-2-oxocyclohexan-1-amine, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has been used in a variety of organic synthesis reactions, as well as in the synthesis of other organic compounds.
Scientific Research Applications
Antimicrobial Activity
The compound “4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine” may have potential applications in antimicrobial activity. Similar compounds have been synthesized and shown promising results when screened for antimicrobial properties .
Synthesis of Pyridylpyrazole Derivatives
Derivatives of similar chloropyridinyl compounds have been designed and synthesized, which displayed favorable activities in previous studies . This suggests that our compound could be a precursor or intermediate in the synthesis of novel pyridylpyrazole derivatives.
Larvicidal Activity
Compounds with chloropyridinyl groups have been used to synthesize derivatives with larvicidal activity against certain species . The presence of a chloropyridinyl moiety in “4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine” might indicate its use in developing larvicidal agents.
Chemical Research and Development
Given its unique structure, this compound could be used in chemical R&D for developing new synthetic routes or as a building block for more complex molecules, as indicated by its availability from chemical suppliers like Sigma-Aldrich .
Preparation of Anthranilamide Compounds
The compound may serve as an intermediate in the preparation of certain anthranilamide compounds, which have various applications, including as agrochemicals .
Catalyst Support in Coupling Reactions
Chloropyridinium compounds have been used in coupling reactions facilitated by Cu(I) catalysts supported on polymer solids . The compound could potentially play a role in such catalytic processes.
properties
IUPAC Name |
4-(3-chloropyridin-2-yl)oxycyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-2,7-9H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRGDRHNKMMIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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